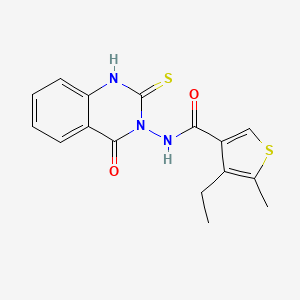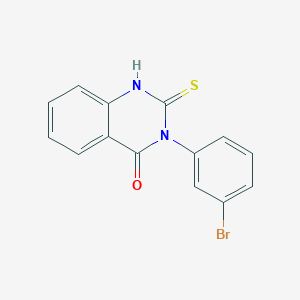![molecular formula C14H11N3O3S B4272633 2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE](/img/structure/B4272633.png)
2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE
Overview
Description
2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE is a complex organic compound characterized by its unique quinazoline and furan ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE typically involves the reaction of 2-mercapto-4-oxo-3(4H)-quinazoline with 2-methyl-3-furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The quinazoline ring structure is known to interact with nucleotide-binding sites, while the furan ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Methyl 2-mercapto-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Uniqueness
2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE stands out due to its unique combination of quinazoline and furan rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-8-9(6-7-20-8)12(18)16-17-13(19)10-4-2-3-5-11(10)15-14(17)21/h2-7H,1H3,(H,15,21)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVRBHBOSMSKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4272550.png)
![methyl 2-({[(2-isopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4272567.png)
![methyl 2-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4272573.png)
![ethyl 2-(3-fluorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4272576.png)
![6-ethyl-3-(3-ethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4272589.png)
![3-(1,3-benzodioxol-5-yl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4272593.png)
![methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4272595.png)
![3-(4-ethylphenyl)-2-mercapto-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4272601.png)
![2-mercapto-3-(2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4272604.png)
![2-mercapto-3-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4272612.png)
![3-(3,4-dimethylphenyl)-2-mercapto-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4272616.png)
![methyl 2-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4272623.png)


